1-Benzyl-1-methylurea

Vue d'ensemble

Description

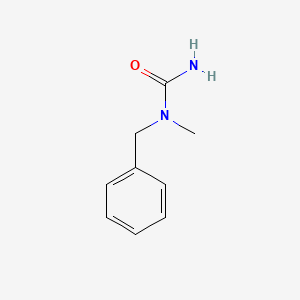

1-Benzyl-1-methylurea is an organic compound with the molecular formula C9H12N2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a benzyl group and another by a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methylurea can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCONHCH}_3 ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the reaction of benzylamine with methyl isocyanate in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-1-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Produces oxidized urea derivatives.

Reduction: Yields amine derivatives.

Substitution: Results in substituted urea compounds.

Applications De Recherche Scientifique

1-Benzyl-1-methylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-Benzyl-1-methylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Benzyl-3-methylurea: Similar structure but with different substitution pattern.

1-Phenyl-1-methylurea: Contains a phenyl group instead of a benzyl group.

1-Benzyl-1-ethylurea: Contains an ethyl group instead of a methyl group.

Uniqueness: 1-Benzyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

1-Benzyl-1-methylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, synthesis, and applications.

This compound has the molecular formula C₉H₁₁N₂O and a molecular weight of approximately 165.20 g/mol. The compound features a urea functional group, which is central to its reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate various biochemical pathways by inhibiting enzymes or interacting with receptors involved in critical cellular processes. For instance, it has been noted for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, demonstrating effectiveness against various bacterial strains. The compound exhibits significant antibacterial activity, which can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including renal cancer and leukemia cells.

Table 2: Anticancer Activity of this compound

| Cell Line | GI50 (µM) |

|---|---|

| A498 (Renal Cancer) | 0.19 |

| Jurkat (Leukemia) | 0.22 |

| HeLa (Cervical Cancer) | 0.35 |

These results indicate that this compound could be a valuable candidate for further development as an anticancer agent.

Case Studies

In a notable study, researchers synthesized derivatives of this compound and evaluated their biological activities. One derivative demonstrated enhanced potency against cancer cell lines compared to the parent compound. This highlights the importance of structural modifications in enhancing biological activity.

Case Study Example: Synthesis and Evaluation

A series of derivatives were synthesized using various aryl bromides in Pd-catalyzed reactions, yielding products with improved anticancer properties. The study reported that specific substitutions on the benzyl moiety significantly influenced the growth inhibition rates observed in tested cell lines .

Propriétés

IUPAC Name |

1-benzyl-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLKRQZILLTMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.